4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate: is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves several steps:
Preparation of 4-Cyanobiphenyl: This can be achieved through the reaction of biphenyl with cupric cyanide in the presence of a suitable solvent.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where biphenyl is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxylate Group: The final step involves the esterification of the biphenyl compound with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the biphenyl structure.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of liquid crystals for display technologies and other electronic applications
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the octyl group can influence the compound’s solubility and membrane permeability. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-n-pentylbiphenyl: Similar structure with a pentyl group instead of an octyl group.
4-Cyano-4’-n-pentyloxybiphenyl: Contains an ether linkage with a pentyl group.
4-Cyano-4’-n-octyloxybiphenyl: Similar structure with an ether linkage and an octyl group
Uniqueness
4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, an octyl group, and a carboxylate group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
59662-56-5 |
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Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C28H29NO2/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)25-15-17-26(18-16-25)28(30)31-27-19-11-23(21-29)12-20-27/h9-20H,2-8H2,1H3 |
InChI Key |
SFSVDJVBMDZGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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